molecular formula C6H4O3S2 B078649 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione CAS No. 10489-75-5

2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione

Cat. No. B078649
CAS RN: 10489-75-5
M. Wt: 188.2 g/mol
InChI Key: MXSSHXZXAAXCOW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione is an anhydride of dicarboxylic acid .


Synthesis Analysis

This compound may be used in the synthesis of various products. For instance, it can be used in the synthesis of photoluminescent three-dimensional (3-D) AgI coordination polymer, 5,6-dihydro-1,4-dithiin-2,3-dicarboxylate, Cu II and Mn II coordination complexes with 5,6-dihydro-1,4-dithiin-2,3-dicarboxylate as a primary building block, 2-heteroaryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandiones, and 3-arylmethylene-4,7-dithia-4,5,6,7-tetrahydrophthalides .


Molecular Structure Analysis

The empirical formula of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione is C6H4O3S2. It has a molecular weight of 188.22 .


Physical And Chemical Properties Analysis

The melting point of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione is 112-115 °C (lit.) .

Scientific Research Applications

Biomolecule-Ligand Complexes Study

This compound can be used in the study of biomolecule:ligand complexes . It can be used to understand the interaction between biomolecules and ligands, which is crucial in drug discovery and design.

Free Energy Calculations

2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione can be used in free energy calculations . These calculations are essential in various fields of research, including thermodynamics, chemical reactions, and biological systems.

Structure-Based Drug Design

This compound plays a significant role in structure-based drug design . It can be used to design drugs based on the three-dimensional structure of biomolecular targets, which can lead to the development of more effective and selective drugs.

Refinement of X-Ray Crystal Complexes

It can be used in the refinement of x-ray crystal complexes . This process is crucial in determining the atomic and molecular structure of a crystal, which can provide insights into the chemical bonds and the spatial arrangement of atoms.

Synthesis of Photoluminescent Three-Dimensional (3-D) AgI Coordination Polymer

2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione may be used in the synthesis of photoluminescent three-dimensional (3-D) AgI coordination polymer . This polymer can be used in various applications, including sensors, light-emitting diodes (LEDs), and solar cells.

Synthesis of 5,6-Dihydro-1,4-Dithiin-2,3-Dicarboxylate Cu II and Mn II Coordination Complexes

This compound can be used as a primary building block in the synthesis of 5,6-dihydro-1,4-dithiin-2,3-dicarboxylate Cu II and Mn II coordination complexes . These complexes have potential applications in catalysis, magnetism, and luminescence.

Synthesis of 2-Heteroaryl-4,7-Dithia-4,5,6,7-Tetrahydro-1,3-Indandiones

2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione can be used in the synthesis of 2-heteroaryl-4,7-dithia-4,5,6,7-tetrahydro-1,3-indandiones . These compounds have potential applications in organic synthesis and medicinal chemistry.

Synthesis of 3-Arylmethylene-4,7-Dithia-4,5,6,7-Tetrahydrophthalides

This compound can also be used in the synthesis of 3-arylmethylene-4,7-dithia-4,5,6,7-tetrahydrophthalides . These compounds are known for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Safety and Hazards

This compound is classified as a combustible solid. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of various coordination polymers and complexes , suggesting that it may interact with metal ions or other components in these structures.

Mode of Action

It is an anhydride of dicarboxylic acid , which suggests that it may undergo reactions typical of anhydrides, such as hydrolysis or reaction with alcohols or amines to form esters or amides, respectively.

Biochemical Pathways

Given its use in the synthesis of coordination polymers and complexes , it may be involved in pathways related to these structures.

Result of Action

As it is used in the synthesis of coordination polymers and complexes , it may contribute to the properties of these structures.

properties

IUPAC Name

2,3-dihydro-[1,4]dithiino[2,3-c]furan-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3S2/c7-5-3-4(6(8)9-5)11-2-1-10-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSSHXZXAAXCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146806
Record name 2,3-Dihydro-1,4-dithiino(2,3-c)furan-5,7-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione

CAS RN

10489-75-5
Record name 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
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Record name 2,3-Dihydro-1,4-dithiino(2,3-c)furan-5,7-dione
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Record name 2,3-Dihydro-1,4-dithiino(2,3-c)furan-5,7-dione
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Record name 2,3-dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
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Record name 2,3-Dihydro-1,4-dithiino(2,3-c)furan-5,7-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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